molecular formula C13H14F4N2O B13261700 2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide

Cat. No.: B13261700
M. Wt: 290.26 g/mol
InChI Key: VMPCYCLMXMGMPI-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide is a chemical compound with a complex structure that includes both trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorophenylpiperidine with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: Its unique chemical structure makes it a candidate for the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(4-fluorophenyl)acetamide
  • 2,2,2-trifluoro-N-(4-chlorophenyl)acetamide
  • 2,2,2-trifluoro-N-(4-bromophenyl)acetamide

Uniqueness

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14F4N2O

Molecular Weight

290.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)

InChI Key

VMPCYCLMXMGMPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F

Origin of Product

United States

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